molecular formula C8H7N3OS B8496260 2-(4-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde

2-(4-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No. B8496260
M. Wt: 193.23 g/mol
InChI Key: POVRJUDHQUIBST-UHFFFAOYSA-N
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Patent
US08575150B2

Procedure details

A mixture of 2-bromo-1,3-thiazole-5-carbaldehyde (10 mg, 0.068 mmol), 4-methyl-1H-imidazole (7.23 mg, 0.088 mmol), potassium carbonate (28.1 mg, 0.203 mmol) and DMF (5 ml) were heated at 110° C. for 1 h. The mixture was purified on silica gel (EtOAc/hexane 8:2) to afford 2-(4-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde (38.4 mg, 0.199 mmol) as a yellow solid. This aldehyde (38.4 mg, 0.199 mmol) and anhydrous potassium carbonate (110 mg, 0.795 mmol) were placed in a 25-ml flask and placed on high vacuum for 10 min. Under N2, anhydrous MeOH (2 ml) was added. To the suspension was added dimethyl (1-diazo-2-oxopropyl) phosphonate (40 μl, 0.256 mmol). The reaction was stirred at rt for 22 h. The mixture was diluted with DCM, washed with water, dried over sodium sulfate, concentrated to afford crude product, which was used in next step directly.
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
7.23 mg
Type
reactant
Reaction Step One
Quantity
28.1 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([CH:7]=[O:8])=[CH:5][N:6]=1.[CH3:9][C:10]1[N:11]=[CH:12][NH:13][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:9][C:10]1[N:11]=[CH:12][N:13]([C:2]2[S:3][C:4]([CH:7]=[O:8])=[CH:5][N:6]=2)[CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
BrC=1SC(=CN1)C=O
Name
Quantity
7.23 mg
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
28.1 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified on silica gel (EtOAc/hexane 8:2)

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CN(C1)C=1SC(=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.199 mmol
AMOUNT: MASS 38.4 mg
YIELD: CALCULATEDPERCENTYIELD 292.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.